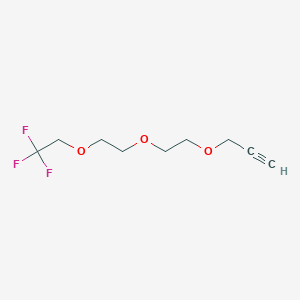

1,1,1-Trifluoroethyl-PEG3-Propargyl

Overview

Description

“1,1,1-Trifluoroethyl-PEG3-Propargyl” is a PEG derivative containing a propargyl group and a trifluoroethyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces .

Synthesis Analysis

The propargyl group in “1,1,1-Trifluoroethyl-PEG3-Propargyl” can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

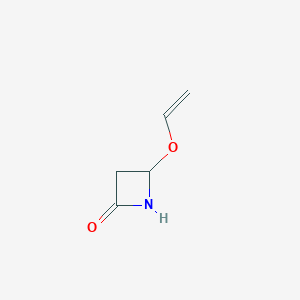

Molecular Structure Analysis

The molecular formula of “1,1,1-Trifluoroethyl-PEG3-Propargyl” is C9H13F3O3 . The functional groups present in this compound are Trifluoroethyl and Propargyl .

Chemical Reactions Analysis

The propargyl group in “1,1,1-Trifluoroethyl-PEG3-Propargyl” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Physical And Chemical Properties Analysis

The molecular weight of “1,1,1-Trifluoroethyl-PEG3-Propargyl” is 226.2 g/mol . The elemental analysis shows that it contains C, 47.79; H, 5.79; F, 25.20; O, 21.22 .

Scientific Research Applications

Click Chemistry

The alkyne group in 1,1,1-Trifluoroethyl-PEG3-Propargyl can react with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . This reaction is widely used in the field of bioconjugation, allowing for the attachment of various functional groups or probes to biomolecules.

Protein Modification

The trifluoroethyl group in 1,1,1-Trifluoroethyl-PEG3-Propargyl is used to react with lysine and other primary amine groups in proteins . This allows for the modification of proteins, which can be useful in a variety of research applications, such as studying protein function or creating protein-based therapeutics.

Antibody Modification

Similar to protein modification, the trifluoroethyl group can also react with primary amine groups in antibodies . This can be used to attach various functional groups or probes to antibodies, which can be useful in research applications such as immunoassays or therapeutic antibody development.

Surface Modification

The trifluoroethyl group can react with primary amine groups on various surfaces . This can be used to modify the properties of these surfaces, which can be useful in a variety of research applications, such as creating surfaces with specific binding properties or altering the properties of biomaterials.

Drug Delivery

The hydrophilic PEG spacer in 1,1,1-Trifluoroethyl-PEG3-Propargyl can increase solubility in aqueous media . This property can be exploited in drug delivery applications, where increasing the solubility of a drug can improve its bioavailability.

Bioconjugation

The presence of both an alkyne group and a trifluoroethyl group allows for dual bioconjugation . This means that two different biomolecules or functional groups can be attached to the 1,1,1-Trifluoroethyl-PEG3-Propargyl molecule, which can be useful in creating complex bioconjugates for research applications.

Mechanism of Action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG3-Propargyl are azide compounds or biomolecules and lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Mode of Action

1,1,1-Trifluoroethyl-PEG3-Propargyl is a heterobifunctional reagent with an alkyne group and a trifluoroethyl group. The alkyne group reacts with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Biochemical Pathways

The biochemical pathways affected by 1,1,1-Trifluoroethyl-PEG3-Propargyl involve the formation of a stable triazole linkage through copper-catalyzed Click Chemistry . This reaction can modify proteins, antibodies, and other molecules and surfaces, potentially affecting their function and interactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1,1,1-Trifluoroethyl-PEG3-Propargyl is the formation of a stable triazole linkage with azide compounds or biomolecules, and the reaction with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . This can lead to the modification of these targets, potentially altering their function and interactions.

Action Environment

The action of 1,1,1-Trifluoroethyl-PEG3-Propargyl is influenced by the presence of copper, which catalyzes the Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment .

Safety and Hazards

“1,1,1-Trifluoroethyl-PEG3-Propargyl” is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Future Directions

properties

IUPAC Name |

3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILROVSZUWJRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoroethyl-PEG3-Propargyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)

![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)